beta-Ethylstyrene oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

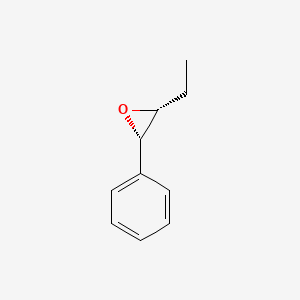

Beta-Ethylstyrene oxide, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Beta-Ethylstyrene oxide serves as a versatile building block in the synthesis of various chemical compounds. Its epoxide functional group allows for diverse reactivity, making it useful in:

- Ring-opening reactions : It can react with nucleophiles to form alcohols or amines, facilitating the synthesis of complex molecules.

- Synthesis of pharmaceuticals : The compound is utilized in the production of biologically active molecules, including potential drug candidates.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Ring-opening | This compound + H₂O | Alcohol (beta-ethylphenol) |

| Nucleophilic addition | This compound + NH₃ | Amine derivative |

Catalytic Applications

Recent studies have highlighted the potential of this compound in catalytic processes. It can be employed as a substrate in enzyme-catalyzed reactions, such as:

- Peroxygenase-catalyzed epoxidation : Research has demonstrated that this compound can be produced through selective oxyfunctionalization using peroxygenases, which are enzymes that facilitate the incorporation of oxygen into organic compounds. This method offers a green alternative to traditional chemical synthesis methods .

Case Study: Enzyme-Catalyzed Synthesis

In a study involving recombinant peroxygenase from Agrocybe aegerita, this compound was generated with high turnover numbers, demonstrating the efficiency of biocatalysis for producing this compound under mild conditions .

Material Science

This compound is also explored for its applications in material science. It can be used to modify polymer properties:

- Polymerization : The compound can be polymerized to form copolymers with enhanced mechanical properties.

- Plasticizers : Its incorporation into polymer matrices can improve flexibility and durability.

Table 2: Properties of Polymers Modified with this compound

| Polymer Type | Modification Method | Property Improved |

|---|---|---|

| Styrene-butadiene rubber | Copolymerization with this compound | Increased elasticity |

| Polyvinyl chloride | Blending with this compound | Enhanced impact resistance |

Pharmaceutical Applications

The unique structure of this compound allows it to play a role in drug development:

- Drug delivery systems : Its ability to enhance the solubility and bioavailability of lipophilic drugs makes it a candidate for use in formulations aimed at improving drug efficacy.

Case Study: Drug Formulation

In a formulation study, this compound was included in a transdermal delivery system, resulting in improved permeation rates for active pharmaceutical ingredients compared to control formulations.

特性

CAS番号 |

69140-51-8 |

|---|---|

分子式 |

C10H12O |

分子量 |

148.2 g/mol |

IUPAC名 |

(2R,3R)-2-ethyl-3-phenyloxirane |

InChI |

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10-/m1/s1 |

InChIキー |

BAFMBHJRYJBYQD-ZJUUUORDSA-N |

SMILES |

CCC1C(O1)C2=CC=CC=C2 |

異性体SMILES |

CC[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

正規SMILES |

CCC1C(O1)C2=CC=CC=C2 |

同義語 |

1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。